
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone is a compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves a one-pot three-component reaction. This method typically includes the reaction of 5-chloroacetyl-8-hydroxyquinoline, acetylacetone, and amines in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 60°C . This green and simple method is advantageous due to its short reaction time, environmentally friendly procedure, and excellent yields.
Chemical Reactions Analysis
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as DABCO. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of materials with specific properties, such as conducting polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival . By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial proliferation.
Comparison with Similar Compounds
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
2-Acetylpyrrole: This compound also contains an acetyl group attached to a pyrrole ring but lacks the hydroxy and methyl groups present in this compound.
1-(2,5-Dimethylpyrrol-1-yl)ethanone: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(4-acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-5-8(6(2)11)4-9(7(3)12)10(5)13/h4,13H,1-3H3 |
InChI Key |
YZJABZNDEHKWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1O)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



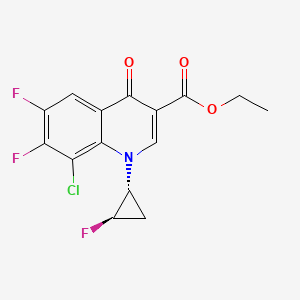
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
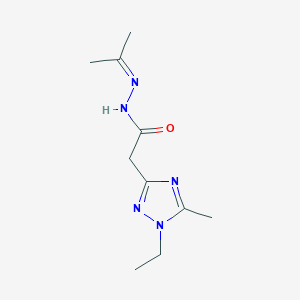
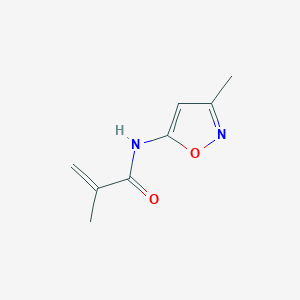
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
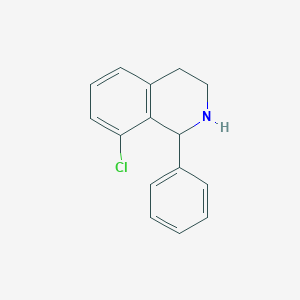

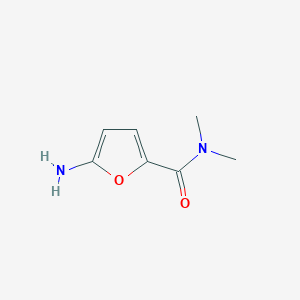
![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)

